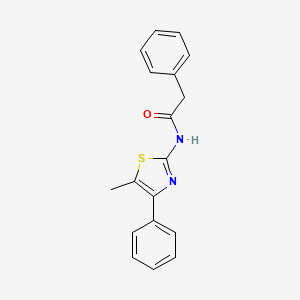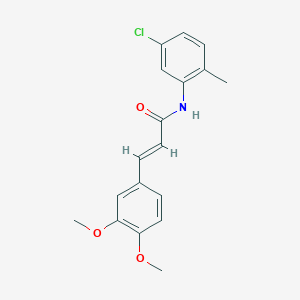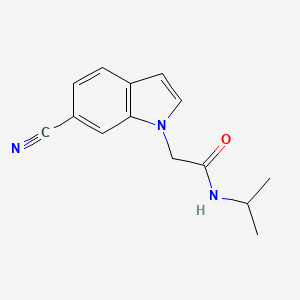
2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide, also known as CYC116, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is a potent inhibitor of Aurora kinases, which are a family of serine/threonine kinases that play a critical role in cell division. Aurora kinases are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has been shown to inhibit the activity of Aurora A and B kinases, leading to mitotic defects and cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is its potency and specificity for Aurora kinases. This makes it a valuable tool for studying the role of Aurora kinases in cell division and cancer. However, one of the limitations of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is its solubility, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent and selective Aurora kinase inhibitors. Another area of interest is the combination of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide with other chemotherapeutic agents to enhance its anti-cancer effects. Finally, there is a need for further studies to explore the potential anti-inflammatory effects of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide and its potential therapeutic applications in inflammatory diseases.
Conclusion:
In conclusion, 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its potency and specificity for Aurora kinases make it a valuable tool for studying the role of Aurora kinases in cell division and cancer. Additionally, its potential anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. Further studies are needed to explore the full potential of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide and its future applications in medicine.
Méthodes De Synthèse
The synthesis of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide involves several steps, including the reaction of 6-cyanoindole with isopropylamine to form the intermediate 6-cyano-1H-indol-1-yl)-N-isopropylamine. This intermediate is then reacted with acetyl chloride to form the final product, 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide.
Applications De Recherche Scientifique
2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has also been shown to have synergistic effects when combined with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
2-(6-cyanoindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(2)16-14(18)9-17-6-5-12-4-3-11(8-15)7-13(12)17/h3-7,10H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEPTAIARSVGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

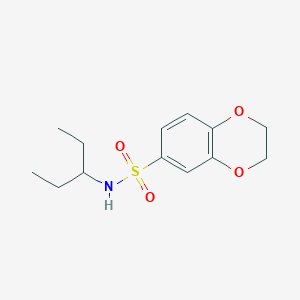
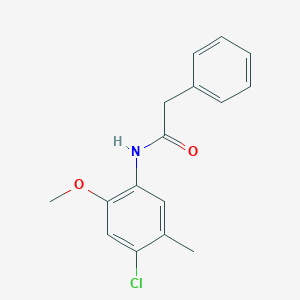

![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)

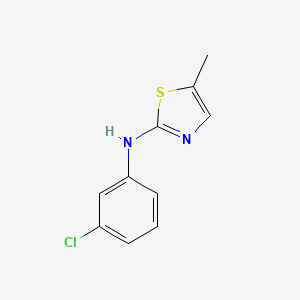
![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)
